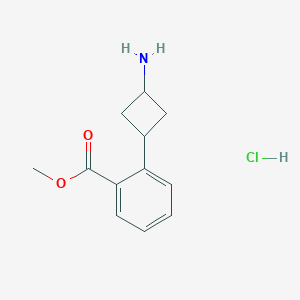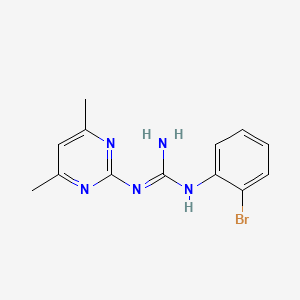
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (NBDG) is an organic compound with a unique structure that has been studied extensively in the fields of chemistry, biochemistry, and medicine. NBDG has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, NBDG has been used in a range of laboratory experiments as a model compound to explore the effects of different chemical modifications on the structure and function of proteins and other biomolecules.
科学研究应用
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been used in a variety of scientific research applications, including as a model compound to explore the effects of chemical modifications on the structure and function of proteins and other biomolecules. In addition, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It has also been used to explore the effects of different types of chemical modifications on the structure and function of enzymes, and to study the mechanisms of action of certain drugs.
作用机制
The exact mechanism of action of N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is not yet fully understood. However, it is believed that N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine interacts with certain proteins and enzymes in the body, leading to changes in their structure and function. In particular, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to interact with certain enzymes involved in the metabolism of drugs, leading to changes in the rate of drug metabolism. In addition, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to interact with certain proteins involved in the regulation of cell proliferation and apoptosis, leading to changes in the rate of cell growth and death.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In particular, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and to induce apoptosis in certain cancer cells. In addition, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
实验室实验的优点和局限性
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has a number of advantages for use in laboratory experiments. In particular, it is relatively easy to synthesize, and is stable under a variety of conditions. In addition, it is non-toxic and has a wide range of biological activities. However, there are some limitations to its use in laboratory experiments. In particular, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is not soluble in water, and can therefore be difficult to work with in certain experiments. In addition, its effects on proteins and enzymes may be difficult to quantify, as its interactions with these molecules are not well understood.
未来方向
There are a number of potential future directions for research into N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine. In particular, further research is needed to better understand its mechanism of action and the effects of different chemical modifications on its structure and function. In addition, further research is needed to explore the potential of N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Finally, further research is needed to explore the potential of N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine as a model compound for studying the structure and function of proteins and other biomolecules.
合成方法
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine can be synthesized through a variety of different methods, including the Wittig reaction, the Stille reaction, and the Suzuki reaction. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium salt to form an alkylidene intermediate, which is then reacted with an anionic nucleophile such as N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine to form the desired product. In the Stille reaction, an alkene is reacted with a palladium catalyst and a halide to form a vinyl palladium intermediate, which is then reacted with an anionic nucleophile such as N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine to form the desired product. Finally, in the Suzuki reaction, an alkyl halide is reacted with a palladium catalyst and a boron compound to form a vinyl palladium intermediate, which is then reacted with an anionic nucleophile such as N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine to form the desired product.
属性
IUPAC Name |
1-(2-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQGDXUZBOTLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

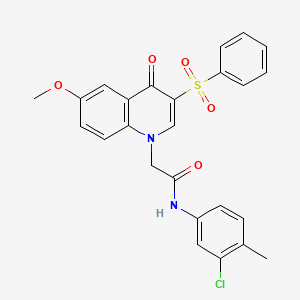
![1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B2853302.png)
![ethyl (1R,5S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/no-structure.png)
![(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2853305.png)
![7-Oxa-4-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2853306.png)

![8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853308.png)
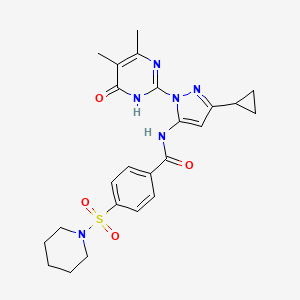
![(4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2853312.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853313.png)
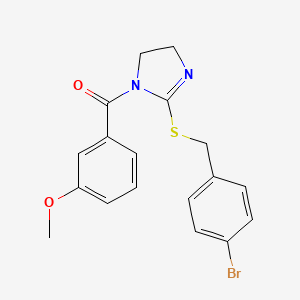
![(E)-2-(2-Chlorophenyl)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]ethenesulfonamide](/img/structure/B2853318.png)
![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2853319.png)
